3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one
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Overview
Description
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one is a chemical compound that belongs to the family of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to monitor and control the reaction process.
Chemical Reactions Analysis
Types of Reactions
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound has been investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of various industrial products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one include other benzothiazole derivatives with similar chemical structures and properties. Some examples of similar compounds are:
- 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one
- 3-(3-p-Tolyloxy-propyl)-3H-benzimidazol-2-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications
Properties
IUPAC Name |
3-[3-(4-methylphenoxy)propyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNPDOZYJXRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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